4-Bromo-2-chloropyridine: A Comprehensive Technical Guide for Researchers
4-Bromo-2-chloropyridine: A Comprehensive Technical Guide for Researchers
CAS Number: 73583-37-6
This technical guide provides an in-depth overview of 4-Bromo-2-chloropyridine, a versatile heterocyclic intermediate crucial in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.
Core Properties and Data
4-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative featuring both a bromine and a chlorine substituent on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a valuable building block for the synthesis of complex, biologically active molecules.[1]
Physicochemical Properties
The key physical and chemical properties of 4-Bromo-2-chloropyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 73583-37-6 | [2] |
| Molecular Formula | C₅H₃BrClN | |
| Molecular Weight | 192.44 g/mol | |
| Appearance | Colorless to yellow liquid or low melting solid | [1][3] |
| Melting Point | 18-20 °C | [4] |
| Boiling Point | 70 °C at 3 mmHg | [4] |
| Density | 1.734 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5900 | [1] |
| Flash Point | 107 °C | [4] |
| Storage Temperature | 4 °C | [4] |
Spectral Data
Infrared (IR) and Raman spectral data are available and can be used for structural confirmation.[5] A mass spectrum for the isomeric 4-bromopyridine (B75155) shows a molecular ion peak corresponding to its molecular weight, and a similar fragmentation pattern would be expected for 4-Bromo-2-chloropyridine, with isotopic peaks characteristic of the presence of bromine and chlorine.
Synthesis and Reactivity
4-Bromo-2-chloropyridine is typically synthesized from readily available pyridine precursors. Its reactivity is characterized by the differential reactivity of the two halogen atoms, which allows for selective functionalization.
Experimental Protocol: Synthesis of 4-Bromo-2-chloropyridine
A common synthetic route to 4-Bromo-2-chloropyridine involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. Below is a detailed experimental protocol:
Materials:
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2-Chloro-4-aminopyridine
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48% aqueous hydrobromic acid
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Bromine
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Sodium nitrite (B80452)
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Diethyl ether
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Anhydrous magnesium sulfate
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Saturated aqueous sodium sulfite (B76179) solution
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35% sodium hydroxide (B78521) aqueous solution
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Ethyl acetate/heptane mixture
Procedure:
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To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.
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Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.
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Cool the reaction mixture to -10°C.
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Add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.
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Continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room temperature and stir for 1.5 hours.
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Cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution is colorless.
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Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.
-
Extract the aqueous phase twice with diethyl ether.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.
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Purify the resulting yellow oil by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product.
Applications in Drug Discovery and Development
4-Bromo-2-chloropyridine serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology. The distinct reactivity of the bromine and chlorine substituents allows for sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecular architectures.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine scaffold is a common motif in these inhibitors, as it can form key interactions within the ATP-binding site of kinases.
4-Bromo-2-chloropyridine provides a versatile platform for the synthesis of these inhibitors. The bromine atom is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization at the 4-position. Subsequent modifications can then be carried out at the 2-position.
Below is a generalized workflow for the utilization of 4-Bromo-2-chloropyridine in the synthesis of a generic kinase inhibitor via a Suzuki coupling reaction.
